molecular formula C7H8N2O4 B13094778 5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

Cat. No.: B13094778
M. Wt: 184.15 g/mol
InChI Key: OMNSKJNTFXIJFC-UHFFFAOYSA-N
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Description

5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of two oxo groups at positions 2 and 4, an ethyl group at position 5, and a carboxylic acid group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include heating the reaction mixture under reflux and using a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group at position 5 in 5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-ethyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-2-3-4(6(11)12)8-7(13)9-5(3)10/h2H2,1H3,(H,11,12)(H2,8,9,10,13)

InChI Key

OMNSKJNTFXIJFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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